molecular formula C13H24N2O4 B2667995 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353983-45-5

4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2667995
CAS No.: 1353983-45-5
M. Wt: 272.345
InChI Key: WGGIVRGDXYYMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a carboxymethyl-amino group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O) to form the tert-butyl ester. The reaction conditions often include the use of a base such as triethylamine (TEA) to facilitate the reaction. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of the piperidine is protected using tert-butyl dicarbonate in the presence of a base like TEA.

    Formation of the Carboxymethyl-amino Group: The protected piperidine is then reacted with chloroacetic acid to introduce the carboxymethyl-amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The carboxymethyl-amino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid methyl ester
  • 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid ethyl ester

Uniqueness

The tert-butyl ester group in 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester provides unique steric hindrance and stability compared to its methyl and ethyl ester counterparts. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-10(5-7-15)8-14-9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGIVRGDXYYMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.